molecular formula C20H21N3O3 B5403733 ethyl 6-(2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-piperidin]-1'-yl)nicotinate

ethyl 6-(2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-piperidin]-1'-yl)nicotinate

Cat. No. B5403733
M. Wt: 351.4 g/mol
InChI Key: RFZXEUCBUDLVPA-UHFFFAOYSA-N
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Description

Ethyl 6-(2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-piperidin]-1'-yl)nicotinate, also known as EPIN, is a novel compound that has gained significant attention in recent years due to its potential applications in scientific research. EPIN is a spirocyclic compound that contains both an indole and a piperidine moiety, which makes it a unique and versatile compound for various research purposes.

Mechanism of Action

The mechanism of action of ethyl 6-(2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-piperidin]-1'-yl)nicotinate is not fully understood. However, studies have shown that ethyl 6-(2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-piperidin]-1'-yl)nicotinate can modulate various molecular targets, including enzymes, receptors, and ion channels. ethyl 6-(2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-piperidin]-1'-yl)nicotinate has been reported to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the inflammatory response. ethyl 6-(2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-piperidin]-1'-yl)nicotinate has also been shown to activate the adenosine A2A receptor, which is involved in various physiological processes.
Biochemical and Physiological Effects
ethyl 6-(2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-piperidin]-1'-yl)nicotinate has been reported to have various biochemical and physiological effects. In vitro studies have shown that ethyl 6-(2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-piperidin]-1'-yl)nicotinate can inhibit the proliferation of cancer cells and induce cell cycle arrest and apoptosis. ethyl 6-(2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-piperidin]-1'-yl)nicotinate has also been shown to reduce the production of pro-inflammatory cytokines and reactive oxygen species (ROS) in vitro and in vivo. In addition, ethyl 6-(2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-piperidin]-1'-yl)nicotinate has been reported to improve cognitive function and reduce neuroinflammation in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

Ethyl 6-(2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-piperidin]-1'-yl)nicotinate has several advantages for lab experiments. It is a stable and easily synthesized compound that can be used in various assays and experiments. ethyl 6-(2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-piperidin]-1'-yl)nicotinate has also been reported to have low toxicity and good bioavailability, making it a suitable candidate for in vivo studies. However, ethyl 6-(2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-piperidin]-1'-yl)nicotinate has some limitations, including its limited solubility in water and its potential to form aggregates in solution.

Future Directions

Ethyl 6-(2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-piperidin]-1'-yl)nicotinate has shown promising results in various research fields, and there are several future directions for its application. One potential direction is the development of ethyl 6-(2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-piperidin]-1'-yl)nicotinate-based drugs for the treatment of cancer, inflammation, and neurodegenerative diseases. Another direction is the investigation of the molecular targets of ethyl 6-(2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-piperidin]-1'-yl)nicotinate and its mechanism of action. Furthermore, the development of new synthesis methods for ethyl 6-(2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-piperidin]-1'-yl)nicotinate and its derivatives could lead to the discovery of new compounds with improved properties and applications.
Conclusion
In conclusion, ethyl 6-(2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-piperidin]-1'-yl)nicotinate is a novel and versatile compound that has shown promising results in various scientific research fields. ethyl 6-(2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-piperidin]-1'-yl)nicotinate has several advantages for lab experiments, including its stability, low toxicity, and good bioavailability. ethyl 6-(2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-piperidin]-1'-yl)nicotinate has the potential to be developed into drugs for the treatment of cancer, inflammation, and neurodegenerative diseases. Further research is needed to fully understand the mechanism of action of ethyl 6-(2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-piperidin]-1'-yl)nicotinate and its potential applications in various research fields.

Synthesis Methods

Ethyl 6-(2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-piperidin]-1'-yl)nicotinate can be synthesized using a one-pot reaction of 2-aminonicotinic acid, isatin, and ethyl acetoacetate in the presence of acetic anhydride and triethylamine. The reaction yields ethyl 6-(2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-piperidin]-1'-yl)nicotinate in good to excellent yields, making it a practical and efficient method for its synthesis.

Scientific Research Applications

Ethyl 6-(2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-piperidin]-1'-yl)nicotinate has shown promising results in various scientific research fields, including medicinal chemistry, pharmacology, and neuroscience. ethyl 6-(2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-piperidin]-1'-yl)nicotinate has been reported to have antitumor, anti-inflammatory, and neuroprotective effects, making it a potential candidate for drug discovery and development.

properties

IUPAC Name

ethyl 6-(2-oxospiro[1H-indole-3,4'-piperidine]-1'-yl)pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3/c1-2-26-18(24)14-7-8-17(21-13-14)23-11-9-20(10-12-23)15-5-3-4-6-16(15)22-19(20)25/h3-8,13H,2,9-12H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFZXEUCBUDLVPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(C=C1)N2CCC3(CC2)C4=CC=CC=C4NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 6-(2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-piperidin]-1'-yl)nicotinate

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